molecular formula C10H14N2O2 B8688518 Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate

Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate

Cat. No. B8688518
M. Wt: 194.23 g/mol
InChI Key: UXHHJAUNIUUEFK-UHFFFAOYSA-N
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Patent
US08394837B2

Procedure details

To a suspension of methyl 2-[(diphenylmethylene)amino]-2-methyl-3-pyridin-4-ylpropanoate from Step B (5.28 g, 14.73 mmol) in 75 ml of 1:1 MeOH/THF was added 6N HCl (3.68 ml, 22.10 mmol). The reaction was concentrated in vacuo after stirring for 1.5 h at rt. Purification using ion exchange chromatography (SCX cartridge) afforded methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate as a yellow oil (2.76 g, 97%). LCMS [M+H]=195.3. 1H NMR (d4-MeOH) δ 8.43 (dd, J=4.6, 1.6 Hz, 2H), 7.24 (dd, J=4.6, 1.5 Hz, 2H), 3.70 (s, 3H), 3.09 (A of AB, d, J=12.9 Hz, 1H), 2.90 (1 of AB, d, J=13.0 Hz, 1H), 1.39 (s, 3H).
Name
methyl 2-[(diphenylmethylene)amino]-2-methyl-3-pyridin-4-ylpropanoate
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]([CH3:27])([CH2:20][C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)[C:16]([O:18][CH3:19])=[O:17])C2C=CC=CC=2)C=CC=CC=1.Cl>CO.C1COCC1>[NH2:14][C:15]([CH3:27])([CH2:20][C:21]1[CH:22]=[CH:23][N:24]=[CH:25][CH:26]=1)[C:16]([O:18][CH3:19])=[O:17] |f:2.3|

Inputs

Step One
Name
methyl 2-[(diphenylmethylene)amino]-2-methyl-3-pyridin-4-ylpropanoate
Quantity
5.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OC)(CC1=CC=NC=C1)C
Name
MeOH THF
Quantity
75 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
3.68 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 1.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC(C(=O)OC)(CC1=CC=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.